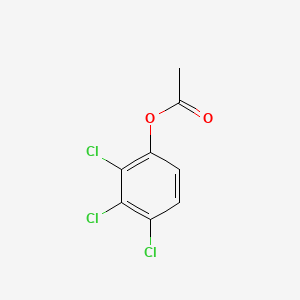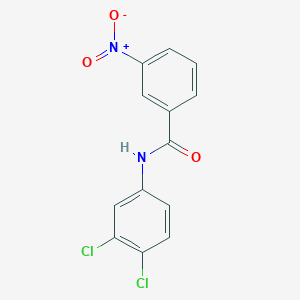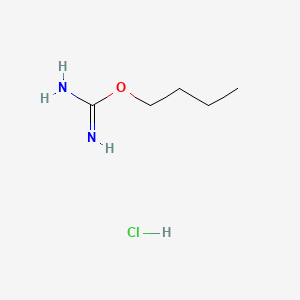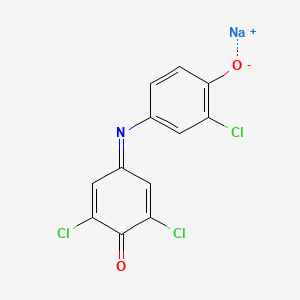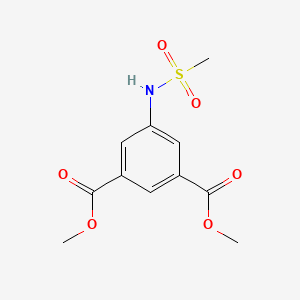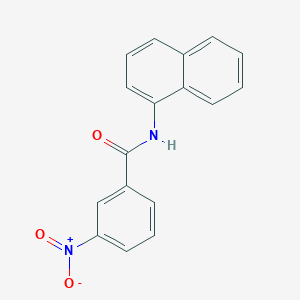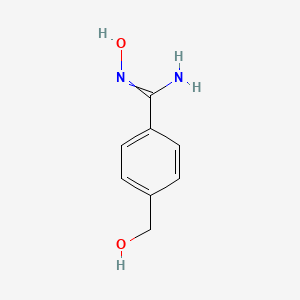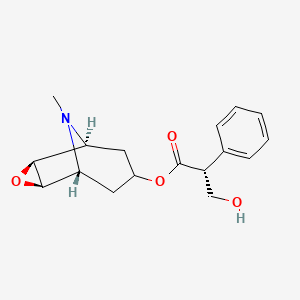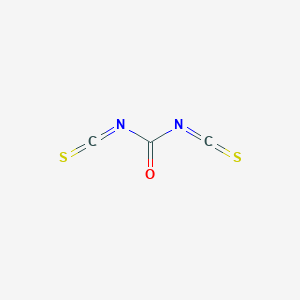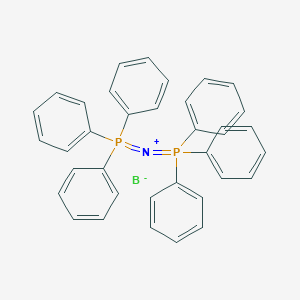
bis(Triphosphine)iminium borohydride
描述
Bis(Triphosphine)iminium borohydride:
准备方法
Synthetic Routes and Reaction Conditions: Bis(Triphosphine)iminium borohydride can be synthesized through ligand exchange reactions. One common method involves the reaction of bis(triphenylphosphine) copper(I) tetrahydroborate with bis(diphenylphosphino)methane in toluene . The reaction conditions typically involve maintaining an inert atmosphere to prevent moisture from affecting the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on maintaining purity and preventing contamination by moisture.
化学反应分析
Types of Reactions: Bis(Triphosphine)iminium borohydride undergoes various chemical reactions, including:
Reduction Reactions: It can act as a reducing agent in organic synthesis.
Substitution Reactions: The compound can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include hydrides and other reducing agents.
Substitution Reactions: These reactions often involve phosphine ligands and require an inert atmosphere to prevent oxidation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in reduction reactions, the compound can reduce carbonyl groups to alcohols.
科学研究应用
Chemistry: Bis(Triphosphine)iminium borohydride is used as a reducing agent in organic synthesis. Its ability to donate hydride ions makes it valuable for reducing carbonyl compounds and other functional groups .
Biology and Medicine:
Industry: In industrial settings, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its reducing properties are particularly valuable in the production of complex organic molecules.
作用机制
The mechanism by which bis(Triphosphine)iminium borohydride exerts its effects involves the donation of hydride ions. This hydride transfer can reduce various functional groups, such as carbonyl compounds, to their corresponding alcohols. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used .
相似化合物的比较
- Bis(triphenylphosphine)iminium chloride
- Bis(triphenylphosphine)iminium bromide
- Bis(triphenylphosphine)iminium iodide
Comparison: Bis(Triphosphine)iminium borohydride is unique due to its borohydride group, which imparts strong reducing properties. In contrast, other bis(triphenylphosphine)iminium compounds with halide ions (chloride, bromide, iodide) do not exhibit the same reducing capabilities. This makes this compound particularly valuable in reactions requiring hydride transfer .
属性
InChI |
InChI=1S/C36H30NP2.B/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;/q+1;-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTHWJCBTLKHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].C1=CC=C(C=C1)P(=[N+]=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30BNP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65013-26-5 | |
| Record name | Bis(triphenylphosphoranylidene)ammonium borohydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


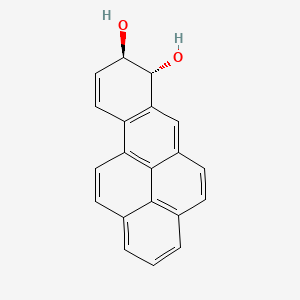
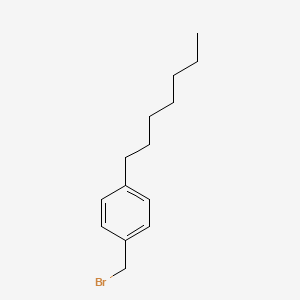
![Tert-butyl 4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy]piperidine-1-carboxylate](/img/structure/B3344213.png)

